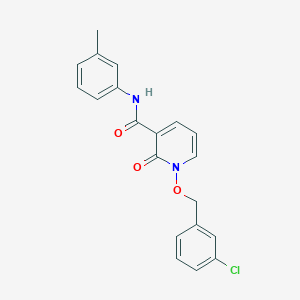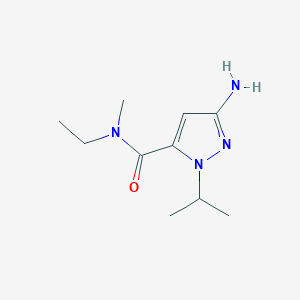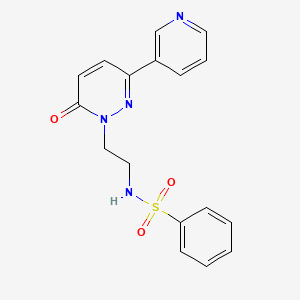
1-((3-chlorobenzyl)oxy)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-((3-chlorobenzyl)oxy)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with various functional groups including a carboxamide group, a chlorobenzyl group, and a tolyl group .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring suggests that the compound may exhibit aromaticity, which could impact its chemical behavior. The various substituents on the pyridine ring would also influence the compound’s overall structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine. The chlorobenzyl group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of a pyridine ring could contribute to the compound’s aromaticity and potentially its stability. The various substituents on the pyridine ring could also impact properties such as solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound and its derivatives are primarily involved in synthetic chemistry research, focusing on the synthesis of novel compounds with potential applications in various fields. For instance, Feklicheva et al. (2019) synthesized derivatives of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide and studied their molecular and crystal structures through single-crystal diffraction and 1H NMR spectra, highlighting the importance of hydrogen bonds in molecular packing in crystals (Feklicheva, Rybakov, Babaev, & Ofitserov, 2019). Similarly, Koval’ et al. (2017) delved into the molecular and crystal structures of related compounds, underlining the significance of understanding the structural intricacies of such compounds for their potential applications (Koval’, Okul’, Yatsenko, Babaev, Polyakova, & Rybakov, 2017).
Antimicrobial and Antifungal Applications
El-Sehrawi et al. (2015) synthesized and evaluated novel derivatives of 6-oxo-pyridine-3-carboxamide as antibacterial and antifungal agents, indicating the potential of these compounds in the development of new treatments for infections (El-Sehrawi, Soliman, Khalifa, & El-Bakry, 2015).
Fluorescence and Photophysical Properties
The fluorescence properties of certain derivatives have been explored, pointing to their potential use in materials science or as markers in biological systems. Ershov et al. (2015) studied the non-catalytic conversion of specific compounds to form fluorescent 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides, analyzing their spectral-luminescence properties and fluorescence quantum yield, which could have implications in developing new materials with specific light-emitting properties (Ershov, Fedoseev, Belikov, & Ievlev, 2015). Shatsauskas et al. (2019) also shed light on the photophysical properties of related compounds, emphasizing the relationship between their structure and photophysical properties, which can be crucial in the design of new materials or in the study of molecular interactions (Shatsauskas, Abramov, Chernenko, Kostyuchenko, & Fisyuk, 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methoxy]-N-(3-methylphenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-14-5-2-8-17(11-14)22-19(24)18-9-4-10-23(20(18)25)26-13-15-6-3-7-16(21)12-15/h2-12H,13H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEWBJOXBJHMHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-chlorobenzyl)oxy)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[6-(methylthio)-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine](/img/structure/B2383255.png)
![2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2383256.png)



![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2383264.png)
![trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2383265.png)

![2-(3-Chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2383267.png)
![3-(2-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2383268.png)

![2-Methyl-4-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2383273.png)
